molecular formula C29H39N3O4S B12635166 C29H39N3O4S

C29H39N3O4S

Cat. No.: B12635166
M. Wt: 525.7 g/mol
InChI Key: KHMKCBPFZMDBEK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-N-(3-acetylbenzenesulfonyl)undecanoyl tryptamine involves multiple steps, typically starting with the preparation of the tryptamine core. The process includes:

    Acylation: The tryptamine is acylated with an appropriate acyl chloride to introduce the undecanoyl group.

    Sulfonylation: The resulting intermediate is then reacted with 3-acetylbenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

11-N-(3-acetylbenzenesulfonyl)undecanoyl tryptamine: undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially modifying its biological activity.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

11-N-(3-acetylbenzenesulfonyl)undecanoyl tryptamine: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 11-N-(3-acetylbenzenesulfonyl)undecanoyl tryptamine exerts its effects involves its interaction with specific molecular targets. The compound is believed to bind to certain proteins or enzymes, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-N-(3-acetylbenzenesulfonyl)undecanoyl tryptamine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H39N3O4S

Molecular Weight

525.7 g/mol

IUPAC Name

2-[1-(4-ethoxyphenyl)-3-heptyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C29H39N3O4S/c1-4-7-8-9-10-19-31-26(21-27(33)30-22-11-15-25(16-12-22)36-20-5-2)28(34)32(29(31)37)23-13-17-24(18-14-23)35-6-3/h11-18,26H,4-10,19-21H2,1-3H3,(H,30,33)

InChI Key

KHMKCBPFZMDBEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(C(=O)N(C1=S)C2=CC=C(C=C2)OCC)CC(=O)NC3=CC=C(C=C3)OCCC

Origin of Product

United States

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